Impact of Fluorine on pKa and Inhibitory Potency: A Comparison of C4 Substituents on the Pyrrolidine Ring
In a study on GABA uptake inhibitors, the introduction of a fluorine atom at the 4-position of a pyrrolidine scaffold drastically reduced the basicity (pKa) of the ring nitrogen compared to the unsubstituted analog [1]. This chemical effect translated to a significant reduction in biological affinity for the GAT-1 target. The most potent fluorinated derivative exhibited an affinity for GAT-1 that was approximately 1/15 the potency of the clinical comparator, Tiagabine [1]. This data underscores the profound impact of the 4-fluoro substituent on molecular properties, a key differentiator for this compound as a tool for modulating target engagement and ADME properties.
| Evidence Dimension | Relative GAT-1 Inhibitory Affinity |
|---|---|
| Target Compound Data | N-alkylated (2S)-4-fluoropyrrolidine derivatives |
| Comparator Or Baseline | Tiagabine (potent GAT-1 inhibitor) |
| Quantified Difference | Affinity is approximately 1/15-fold that of Tiagabine |
| Conditions | Cultured cell lines expressing mouse GAT-1 [1] |
Why This Matters
This data provides a clear quantitative benchmark for the strong electronic effects of the 4-fluoro group, allowing scientists to rationally select this scaffold when reduced basicity and increased lipophilicity are desired in a drug design project.
- [1] Zhuang, W., Zhao, X., Zhao, G., Guo, L., Lian, Y., Zhou, J., & Fang, D. (2009). Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 17(18), 6540-6546. View Source
